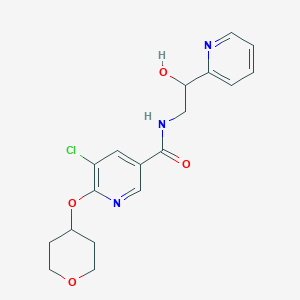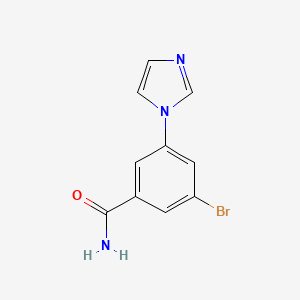![molecular formula C19H19FN4O3 B2847269 7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 927583-25-3](/img/structure/B2847269.png)
7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a methyl group, a pentyloxy group, an oxazolo group, and a purine dione group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group might be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The fluorophenyl, oxazolo, and purine groups would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom might increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) focused on synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a compound structurally similar to 7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. They evaluated these compounds for their affinity to serotonin receptors and phosphodiesterase inhibitors, identifying potential antidepressant and anxiolytic applications.
Spectral and Photophysical Properties
Wenska et al. (2004) explored the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, closely related to the compound , in various solvents and buffer solutions. This study, detailed in the Journal of Photochemistry and Photobiology A-chemistry, helps in understanding the behavior of such compounds under different conditions, crucial for their application in scientific research.
Immunotherapeutic Potential
Nagahara et al. (1990) synthesized analogues of purine nucleosides in the thiazolo[4,5-d]pyrimidine ring system to assess their immunomodulatory effects. These studies, reported in the Journal of medicinal chemistry, highlight the potential of purine analogues like this compound in immunotherapy.
Chemosensor Development
Research by Peng et al. (2005) in The Journal of organic chemistry explored phenyl-1H-anthra[1,2-d]imidazole-6,11-diones as chemosensors for fluoride. These studies provide insights into the utility of purine derivatives in developing sensitive and selective sensors for specific ions.
Antitumor Activity
Fadda et al. (2012) synthesized new thiophene and pyrazole derivatives starting from 1-phenylbutane-1,3-dione to investigate their antitumor potential. This research, presented in Pharmacology & Pharmacy, demonstrates the relevance of purine analogues in the development of new antitumor agents.
Molluscicidal Agents
Al-Romaizan et al. (2014) worked on synthesizing new fluorine/phosphorus-substituted derivatives for use as molluscicidal agents against snails responsible for Bilharziasis diseases, as detailed in Informs Journal on Computing. Such studies highlight the potential of fluorine-containing purine derivatives in environmental and public health applications.
Fluorescence Properties
Zhu et al. (2003) evaluated 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic derivatization reagent for catecholamines analysis, contributing to analytical chemistry research. The detailed study is available in Analytica Chimica Acta.
Direcciones Futuras
The study and development of novel organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug development, materials science, and more . Further studies could focus on synthesizing this compound and studying its properties and potential applications.
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-3-4-5-10-23-17(25)15-16(22(2)19(23)26)21-18-24(15)11-14(27-18)12-6-8-13(20)9-7-12/h6-9,11H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQRAZFSXCTQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)


![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)
![1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2847195.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)
![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole](/img/structure/B2847198.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)




